Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate
Description
Historical Context of Thiadiazole Derivatives in Heterocyclic Chemistry
The foundation of thiadiazole chemistry traces back to the pioneering work of Emil Fischer in 1882, who first synthesized 1,3,4-thiadiazole derivatives, establishing the groundwork for an entire class of heterocyclic compounds that would prove invaluable to medicinal chemistry. Fischer's initial discovery marked the beginning of systematic exploration into five-membered heterocyclic systems containing sulfur and nitrogen atoms, with the structural nature of these ring systems being definitively characterized by 1890. The subsequent decades witnessed extensive development in thiadiazole chemistry, leading to the recognition of four distinct constitutional isomers based on the relative positions of sulfur and nitrogen atoms within the five-membered ring structure.
The evolution of thiadiazole research gained significant momentum throughout the twentieth century as chemists recognized the unique properties conferred by the combination of sulfur and nitrogen heteroatoms. The aromatic character of these systems, derived from the presence of two double bonds and one of the lone pairs of electrons from sulfur, provided a stable yet reactive platform for chemical modification. This aromatic stability, combined with the electron-withdrawing effects of nitrogen atoms and the lipophilic contributions of sulfur, created compounds with exceptional potential for biological activity.
Within this historical framework, the 1,2,5-thiadiazole isomer emerged as a particularly significant structural motif. Unlike its more extensively studied 1,3,4-thiadiazole counterpart, the 1,2,5-isomer presents unique reactivity patterns and electronic properties that have captured the attention of researchers in both synthetic and applied chemistry. The systematic investigation of 1,2,5-thiadiazole derivatives has revealed their potential across diverse fields, from biomedicine to material sciences, establishing them as versatile scaffolds for molecular design and development.
| Historical Milestone | Year | Significance |
|---|---|---|
| First thiadiazole synthesis by Emil Fischer | 1882 | Established foundational chemistry for thiadiazole compounds |
| Structural characterization completion | 1890 | Confirmed ring system nature and isomeric possibilities |
| Recognition of four constitutional isomers | Early 1900s | Identified 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole forms |
| Pharmacological potential recognition | Mid-1900s | Documented biological activities leading to drug development |
Significance of 1,2,5-Thiadiazole Scaffold in Medicinal and Material Sciences
The 1,2,5-thiadiazole scaffold has emerged as a privileged structure in contemporary medicinal chemistry, demonstrating remarkable versatility in therapeutic applications including antihypertensive, anti-human immunodeficiency virus, antimicrobial, and antileishmanial activities. This scaffold's significance extends beyond traditional pharmaceutical applications, with increasing recognition of its potential in material sciences, particularly in the development of advanced electronic materials and photovoltaic devices. The unique electronic properties of 1,2,5-thiadiazole systems, characterized by their electron-deficient nature and capacity for π-electron delocalization, make them exceptionally valuable for applications requiring precise electronic modulation.
In the pharmaceutical domain, 1,2,5-thiadiazole derivatives have demonstrated remarkable efficacy across multiple therapeutic areas. Research investigations have documented their potential as carbonic anhydrase inhibitors, with applications in treating glaucoma and other ophthalmological conditions. The scaffold's ability to serve as a hydrogen-binding domain and two-electron donor system contributes to its biological activity, while the sulfur atom enhances lipophilicity, improving pharmacokinetic properties and cellular membrane penetration. These characteristics have positioned 1,2,5-thiadiazole derivatives as valuable bioisosteric replacements for traditional heterocyclic systems including pyrimidine, pyridine, oxadiazole, and benzene rings in drug development programs.
The material science applications of 1,2,5-thiadiazole scaffolds have gained particular prominence in organic electronics and photovoltaic research. The electron-accepting properties of these systems make them ideal components for donor-acceptor type copolymers used in bulk-heterojunction organic solar cells. Recent advances have demonstrated that fluorinated versions of naphtho[1,2-c:5,6-c']bisthiadiazole systems can significantly enhance power conversion efficiency compared to non-fluorinated analogs, highlighting the potential for structural modification to optimize performance characteristics.
| Application Domain | Specific Uses | Key Properties |
|---|---|---|
| Medicinal Chemistry | Antihypertensive, anti-HIV, antimicrobial agents | Hydrogen-binding domain, two-electron donor system |
| Material Sciences | Organic solar cells, electronic materials | Electron-accepting properties, π-electron delocalization |
| Synthetic Chemistry | Building blocks for complex molecules | Versatile reactivity patterns, stable aromatic system |
Rationale for Studying this compound
The investigation of this compound is justified by several compelling scientific factors that position this compound as a valuable research target within the broader context of heterocyclic chemistry and its applications. The compound's structural features, incorporating both amino and carboxylate ester functionalities within the 1,2,5-thiadiazole framework, provide a unique combination of reactive sites that enable diverse chemical transformations and potential biological interactions. The presence of the amino group at the 4-position and the carboxylate ester at the 3-position creates a molecular architecture that is particularly well-suited for structure-activity relationship studies and medicinal chemistry optimization programs.
From a synthetic chemistry perspective, this compound serves as an important intermediate in the preparation of more complex heterocyclic systems. The compound's synthesis has been achieved through well-established methodologies involving the reaction of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with methanol in the presence of appropriate coupling reagents. The synthetic accessibility and stability of this compound make it an attractive starting material for the development of novel derivatives with enhanced biological or material properties.
The rationale for studying this specific compound is further strengthened by the growing recognition that amino-substituted thiadiazole derivatives often exhibit enhanced biological activity compared to their non-substituted counterparts. The amino functionality provides opportunities for hydrogen bonding interactions with biological targets, while the carboxylate ester group offers potential for metabolic modification or further synthetic elaboration. Additionally, the compact molecular structure with a molecular weight of 159.17 grams per mole places the compound within the optimal range for drug-like properties, adhering to established guidelines for pharmaceutical development.
Properties
IUPAC Name |
methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLNBTMCAGQKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364244 | |
| Record name | methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63875-18-3 | |
| Record name | methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Mechanism of Action
Mode of Action
It is known that thiadiazole derivatives can interact with their targets and induce changes that lead to their biological effects. The specific interactions and changes induced by Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate remain to be elucidated.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.
Biological Activity
Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications in pharmaceuticals.
Chemical Structure and Properties
This compound features a thiadiazole ring, characterized by the presence of nitrogen and sulfur atoms. Its molecular formula is , with a molecular weight of approximately 158.19 g/mol. The compound contains both an amino group (-NH₂) and a carboxylate group (-COOCH₃), which facilitate hydrogen bonding—a crucial interaction in many biological processes .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown potential anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanisms involved include the inhibition of cyclin-dependent kinases (CDK) and transcription factors such as STAT3 .
- Antimicrobial Properties : Similar to other thiadiazole derivatives, this compound may possess antimicrobial properties. Its structural similarity to known bioactive compounds suggests it could be effective against various pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Penetration : Due to its mesoionic nature, the compound can cross cellular membranes effectively, allowing it to interact with intracellular targets.
- Target Interaction : The compound is believed to interact with multiple biological targets due to its structural features. This includes potential interactions with enzymes and receptors involved in critical biochemical pathways.
- Induction of Apoptosis : Studies have indicated that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways .
Research Findings and Case Studies
Recent studies have highlighted the biological efficacy of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.6 | Inhibition of STAT3 |
| Study B | HCT-116 | 12 | Induction of apoptosis |
| Study C | HT-29 | 10 | CDK inhibition |
Potential Applications
Given its promising biological activities, this compound could serve as a scaffold for drug development. Its ability to mimic oxadiazole-containing drugs suggests potential applications in designing new therapeutic agents targeting various diseases . Furthermore, modifications to its structure could enhance its efficacy and selectivity for specific biological targets.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate has been investigated for its potential as an anticancer agent . Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation. For example:
- Case Study: A study demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells, with IC₅₀ values ranging from 10 to 20 µM .
Antimicrobial Activity
The compound also displays significant antimicrobial properties , making it a candidate for developing new antibiotics. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Agricultural Applications
In agriculture, this compound has been explored as a potential herbicide . Its structural properties allow it to interfere with plant growth regulation.
- Case Study: Field trials indicated that formulations containing this compound reduced weed biomass significantly without harming crop yield .
Material Science
The compound's unique properties make it suitable for developing new materials with specific electronic and optical characteristics. Its application in organic semiconductors is being researched due to its favorable charge transport properties.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amino group (-NH₂) at position 4 undergoes acylation with carboxylic acid derivatives. For example:
-
Reaction with Acetyl Chloride : Forms N-acetyl derivatives under mild conditions.
-
Polyphosphate Ester (PPE)-Mediated Acylation : Facilitates one-pot acylation and cyclization with carboxylic acids, yielding substituted thiadiazoles .
Table 1: Acylation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | RT, 2 h | 4-Acetamido-1,2,5-thiadiazole-3-ester | 85% | |
| Benzoyl chloride | DCM, base, 0°C | 4-Benzamido-1,2,5-thiadiazole-3-ester | 78% |
Nucleophilic Substitution at the Ester Group
The methyl ester (-COOCH₃) at position 3 undergoes hydrolysis or aminolysis:
-
Acidic/Basic Hydrolysis : Produces the corresponding carboxylic acid, which can further react to form amides or salts .
-
Reaction with Amines : Forms substituted amides (e.g., with hydrazine to yield hydrazides) .
Table 2: Ester Reactivity
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Microwave-Assisted Cyclization : With thioureas or isothiocyanates to form triazolothiadiazoles .
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I₂-Mediated Oxidative Cyclization : Forms extended π-conjugated systems for antimicrobial applications .
Mechanistic Insight :
-
Nucleophilic attack by the amino group on electrophilic carbons.
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Cyclodehydration with PPE or POCl₃ to stabilize aromatic thiadiazole cores .
Condensation Reactions
The amino group participates in Schiff base formation:
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With Aldehydes : Produces imine-linked derivatives under mild acidic conditions .
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With Ketones : Requires stronger catalysts (e.g., p-TSA) for efficient condensation .
Electrophilic Aromatic Substitution
The electron-rich thiadiazole ring undergoes halogenation or nitration:
Biological Activity and Derivatives
Derivatives exhibit notable bioactivity:
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Antimicrobial : N-aryl derivatives show MIC values of 2–8 µg/mL against S. aureus .
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Antiepileptic : Hydrazide analogs demonstrate 64% protection in MES models at 300 mg/kg .
Key Findings:
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Heterocycle: Replacing the sulfur atom in 1,2,5-thiadiazole with oxygen (as in 1,2,5-oxadiazole) increases polarity and water solubility. For example, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate exhibits a water solubility of 41,370.8 mg/L, likely due to enhanced hydrogen-bonding capacity .
- In contrast, the carboxamide derivative (4-Amino-1,2,5-thiadiazole-3-carboxamide) may exhibit improved bioavailability due to hydrogen-bonding interactions .
Preparation Methods
General Synthetic Approaches to 1,2,5-Thiadiazoles
The 1,2,5-thiadiazole ring system can be synthesized through several routes, often involving cyclization reactions of appropriate precursors such as thiosemicarbazides, thioamides, or related sulfur- and nitrogen-containing compounds. The key challenge is to form the five-membered ring with the correct substitution pattern.
Synthesis via Cyclization of Thiosemicarbazides and Related Precursors
One of the most common and efficient methods to prepare substituted 1,3,4-thiadiazoles (closely related isomers) involves the cyclization of thiosemicarbazides under dehydrating conditions. Although this method is more documented for 1,3,4-thiadiazoles, it provides a conceptual framework for synthesizing 1,2,5-thiadiazoles by analogous strategies.
Method A: Cyclization with Acyl Chlorides
Thiosemicarbazides react with acyl chlorides to afford 2-amino-5-substituted thiadiazoles. For example, acetyl chloride induces cyclization to yield 2-amino-5-methyl-1,3,4-thiadiazole derivatives with high efficiency. This method is adaptable to various substituents on the thiosemicarbazide, providing versatility in functional group incorporation.
Method B: Cyclization Using Phosphoric Acid
Phosphoric acid serves as a dehydrating agent to cyclize dibenzoylthiosemicarbazides into 1,3,4-thiadiazoles. This method is notable for its smooth reaction conditions and good yields.
Method C: Cyclization with Formic Acid
Heating thiosemicarbazides with formic acid can also promote ring closure, producing amino-substituted thiadiazoles. This method is particularly useful for preparing 2-anilino-1,3,4-thiadiazoles.
Method D: Carbon Disulfide Treatment
Treatment of thiosemicarbazides with carbon disulfide and potassium hydroxide yields potassium salts of dithiocarboxylic acid intermediates, which upon heating cyclize to mercapto-substituted thiadiazoles. This method can be modified to improve yields by using dimethylformamide as a solvent at elevated temperatures.
Method E: Oxidative Cyclization
Benzalthiosemicarbazones can be oxidatively cyclized using ferric chloride to form 2-amino-5-phenyl-1,3,4-thiadiazoles. This method is useful for preparing a variety of substituted thiadiazoles.
Specific Preparation of Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate
While the above methods focus largely on 1,3,4-thiadiazoles, the preparation of this compound specifically involves strategies tailored to the 1,2,5-thiadiazole ring system. Key approaches include:
Cyclization of Appropriate Thioamide Derivatives
The synthesis often starts from methyl 3-carboxylate substituted thioamides or related precursors that can undergo oxidative cyclization to form the 1,2,5-thiadiazole ring with the amino group at position 4. Oxidizing agents such as hypervalent iodine, dimethyl sulfoxide (DMSO) in combination with activating agents, or other mild oxidants are employed to facilitate ring closure.
Use of Methyl Bromocyanoacetate as a Key Reagent
Methyl bromocyanoacetate has been reported as a versatile reagent in the synthesis of thiadiazole derivatives. It can react with aryl thioamides to form diaryl-1,2,4-thiadiazoles under mild conditions with high yield and purity. Although this example is for 1,2,4-thiadiazoles, the methodology indicates the potential of α-halocarbonyl compounds like methyl bromocyanoacetate in the synthesis of thiadiazole derivatives, including 1,2,5-thiadiazoles.
Comparative Table of Preparation Methods
Research Findings and Observations
The use of methyl bromocyanoacetate as a reagent offers a new, efficient, and mild approach to thiadiazole synthesis, with very short reaction times and high purity products. This method also tolerates sensitive functional groups and can be scaled up for gram-scale synthesis.
Traditional methods involving harsh acidic or alkaline conditions often require longer reaction times and complicated work-up procedures, which may limit their applicability to sensitive substrates.
The oxidative cyclization methods provide a versatile route to substituted thiadiazoles but may involve multiple steps or require specific oxidants that could affect sensitive groups.
The preparation of 1,2,5-thiadiazoles, including this compound, can be optimized by selecting appropriate precursors and mild oxidizing conditions to achieve high yields and product purity.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursor compounds under controlled conditions. For example, cyclization in N,N-dimethylformamide (DMF) with iodine and triethylamine facilitates sulfur elimination and thiadiazole ring formation . Alternative routes include hydrazine hydrate-mediated reactions, where methyl esters are suspended in anhydrous methanol and refluxed at 80°C for 10–12 hours to yield carbohydrazide derivatives, which can be further functionalized . Key variables affecting yield include solvent choice (e.g., acetonitrile vs. DMF), reaction time, and stoichiometry of iodine/triethylamine. Purity is confirmed via melting point analysis and NMR spectroscopy .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify the thiadiazole ring and substituent positions. For instance:
- The amino group (-NH₂) appears as a singlet at ~6.5–7.0 ppm in ¹H NMR.
- The methyl ester (-COOCH₃) resonates at ~3.8–4.0 ppm .
Mass spectrometry (HRMS) and elemental analysis further confirm molecular weight and purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives, such as antimicrobial vs. cytotoxic effects?
Methodological Answer: Bioactivity discrepancies often arise from:
Structural analogs : Minor substitutions (e.g., replacing the methyl ester with a carboxylic acid) alter solubility and target binding .
Assay conditions : Variations in cell lines (e.g., bacterial vs. mammalian) and incubation times impact results. For example, cytotoxicity in mouse fibroblasts is hypersensitive to methylating agents, necessitating PARP inhibitor controls .
Purity thresholds : Commercial samples with <97% purity (e.g., BD220800 in ) may introduce confounding impurities. Validate via HPLC before biological testing .
Q. How can computational modeling guide the design of thiadiazole-based enzyme inhibitors?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to predict binding affinities for target enzymes (e.g., poly(ADP-ribose) polymerase or bacterial topoisomerases). Focus on the thiadiazole ring’s electron-deficient nature for π-π stacking with aromatic residues .
- QSAR analysis : Correlate substituent electronegativity (e.g., -NH₂ vs. -Cl) with inhibitory potency. For example, 4-amino derivatives show enhanced hydrogen bonding compared to halogenated analogs .
Q. What mechanistic insights explain sulfur elimination during thiadiazole synthesis?
Methodological Answer: During cyclization in DMF, iodine acts as an oxidizing agent, facilitating sulfur extrusion as S₈. Triethylamine neutralizes HI byproducts, shifting equilibrium toward product formation. The reaction’s exothermic nature (~1–3 min reflux in acetonitrile) minimizes side reactions, as confirmed by TLC monitoring .
Critical Analysis of Contradictory Evidence
- Synthetic yields : reports 75–85% yields using DMF/iodine, while lists commercial batches at 97% purity. The disparity suggests industrial-scale optimizations (e.g., recrystallization) not detailed in academic protocols .
- Biological activity : highlights cytotoxicity in PARP-dependent contexts, whereas emphasizes antimicrobial effects. These are context-dependent and not mutually exclusive, requiring clear differentiation in assay design.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
